molecular formula C18H15F3N4O B2734464 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1448136-52-4

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No. B2734464
M. Wt: 360.34
InChI Key: KTYPDGOIMFOTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK), which plays a critical role in the development and progression of various cancers and autoimmune diseases.

Scientific Research Applications

Synthesis and Chemical Transformations

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide and related compounds have been the subject of research due to their interesting chemical properties and potential applications. Studies have investigated their synthesis pathways, including the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds are synthesized through various chemical reactions, involving coupling and condensation processes, highlighting their versatility in forming complex molecular structures with potential applications in medicinal chemistry and material science (Mohareb et al., 2004).

Antiviral and Antimicrobial Activities

Research has also delved into the biological activities of these compounds, particularly focusing on their antimicrobial and antiviral potentials. For instance, benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable activity against avian influenza virus, indicating their importance in the development of new antiviral agents. These compounds undergo synthesis through reactions involving benzoyl isothiocyanate, highlighting the chemical flexibility and biological relevance of the N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide scaffold (Hebishy et al., 2020).

Anticancer Properties

The compound's derivatives have been explored for their potential anticancer properties. Novel pyrazolopyrimidines derivatives, for example, have been synthesized and evaluated for their anticancer activities, demonstrating the compound's utility in developing therapeutic agents targeting cancer. These studies involve the condensation of carboxamide with aromatic aldehydes and highlight the compound's potential as a scaffold for developing anticancer agents (Rahmouni et al., 2016).

Material Science Applications

Additionally, the compound and its derivatives have been investigated for applications in material science, such as the development of novel fluorophores and the study of molecular solids involving hydrogen bonding and weak intermolecular interactions. These applications demonstrate the compound's versatility beyond biological activity, showcasing its potential in creating materials with specific optical properties or structural characteristics (Yamaji et al., 2017).

properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)15-4-2-1-3-14(15)17(26)23-10-12-25-11-7-16(24-25)13-5-8-22-9-6-13/h1-9,11H,10,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYPDGOIMFOTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

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